1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BZPME and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
BZPME acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that BZPME can modulate the activity of the dopamine D3 receptor in a dose-dependent manner. At low concentrations, BZPME can enhance the activity of the receptor, while at high concentrations, it can inhibit the activity of the receptor. This suggests that BZPME can have both stimulatory and inhibitory effects on the dopamine D3 receptor, depending on the concentration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BZPME in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using BZPME is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many future directions for the study of BZPME. One area of interest is the development of new compounds that are based on the structure of BZPME and have improved solubility and selectivity for the dopamine D3 receptor. Another area of interest is the use of BZPME in animal models of drug addiction and schizophrenia to study the role of the dopamine D3 receptor in these conditions. Additionally, BZPME could be used in combination with other drugs to study their interactions with the dopamine D3 receptor and their potential therapeutic applications.
Synthesemethoden
The synthesis of BZPME involves the reaction of 1,3-benzoxazole-2-amine with 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine in the presence of a palladium catalyst. This reaction results in the formation of BZPME with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
BZPME has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that BZPME can act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes BZPME a valuable tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes, such as drug addiction and schizophrenia.
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-10-14(18)17-8-6-11(7-9-17)15-16-12-4-2-3-5-13(12)20-15/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODUUQAURCRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.